REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])=[CH:3][CH:4]=[CH:5][CH2:6][CH2:7][CH:8]=C.[CH:11]1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Pd+2]>[CH3:11][C:7]([CH2:6][CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[CH3:10])=[CH2:8] |f:2.3.4|
|
Name
|
dimethyl-1,3,7-octatriene
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(=CC=CCCC=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
|
Name
|
H3Po4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)CC=CC=C(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |